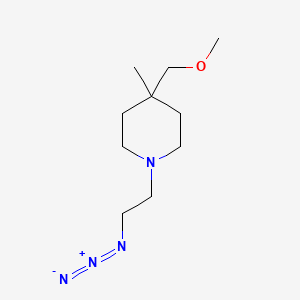
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, also known as AZ3P, is a synthetic molecule that has been used in a wide range of scientific research applications. AZ3P has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the area of synthesis and chemical properties has led to the development of various methodologies for creating azetidinone and related compounds. For instance, studies have focused on the enantiospecific synthesis of azetidinone nucleosides as potential antiviral agents, revealing that modifications to the oxetane ring can lead to new classes of nucleoside analogs with specific biological activities (Hosono et al., 1994). Furthermore, the preparation of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes has been explored, showing that base-induced cyclization can lead to the stereospecific formation of these compounds (Medjahdi et al., 2009).
Biological Screening and Pharmacological Activities
Several studies have evaluated the biological activities of azetidinone derivatives. For instance, organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from azetidinone compounds have shown promising antibacterial activities and potential as drugs (Singh et al., 2016). Another study focused on the synthesis and antimicrobial screening of novel bioactive compounds derived from azetidinone, highlighting their significant antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Potential Applications in Drug Development
The exploration of azetidinone derivatives for drug development has been a significant focus of research. Studies have revealed the potential of these compounds in the synthesis of highly functionalized azetidines, which could serve as scaffolds for novel complex azetidines with pharmaceutical applications (Martínez & Fleet, 2014). Additionally, azetidinone-based Schiff bases and 2-azetidinones have been synthesized and screened for their antidepressant and nootropic activities, indicating the CNS-active potential of these compounds (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2/c11-10(12,13)9(6-16)1-2-15(5-9)8(17)7-3-14-4-7/h7,14,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJBKARMUSXJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















